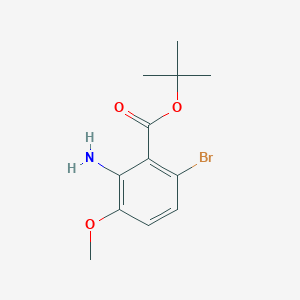![molecular formula C19H22N6O B2591645 2-フェニル-N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)アセトアミド CAS No. 1209786-44-6](/img/structure/B2591645.png)
2-フェニル-N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound with notable chemical and biological significance. Its complex structure and interaction with various molecular targets make it a subject of interest in scientific research, particularly in fields such as chemistry, pharmacology, and materials science.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features allow for versatile modifications, making it valuable for developing new materials and catalysts.
Biology: Biologically, this compound exhibits various activities that can be harnessed for therapeutic purposes. It can act as a ligand binding to specific proteins, thus influencing cellular processes and signaling pathways.
Medicine: In medicine, this compound is studied for its potential pharmaceutical applications. It may serve as a lead compound for developing new drugs targeting diseases related to its mechanism of action.
Industry: In industry, its applications could extend to materials science, where it might be used in the fabrication of polymers or nanomaterials due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions The synthetic route typically begins with the formation of the pyrazolo[3,4-d]pyrimidine ring system, followed by the addition of the pyrrolidine group
Key reactions in the synthesis include:
Cyclization reactions to form the pyrazolo[3,4-d]pyrimidine core.
Nucleophilic substitution reactions to introduce the pyrrolidin-1-yl group.
Amidation to attach the acetamide side chain.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors might be employed to enhance reaction efficiency, coupled with advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: This compound undergoes several types of reactions, including:
Oxidation: Introduction of oxygen atoms into the molecular framework.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of a functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.
作用機序
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or ion channels. The binding interactions influence the activity of these targets, leading to various biological responses. Pathways involved might include signal transduction cascades, gene expression regulation, or metabolic processes.
類似化合物との比較
Similar Compounds: Similar compounds include other derivatives of pyrazolo[3,4-d]pyrimidine and acetamide, which share structural motifs but differ in substituent groups.
Uniqueness: What sets 2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide apart is its specific arrangement of functional groups, contributing to its distinct physicochemical properties and biological activities. This makes it a valuable compound for targeted research and development in various fields.
This should give you a comprehensive overview of 2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
特性
IUPAC Name |
2-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-17(12-15-6-2-1-3-7-15)20-8-11-25-19-16(13-23-25)18(21-14-22-19)24-9-4-5-10-24/h1-3,6-7,13-14H,4-5,8-12H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDROAJUUMVLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-Chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-A]pyridine-8-sulfonamide](/img/structure/B2591562.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2591565.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)
![6-(2-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2591571.png)

![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)


![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)


